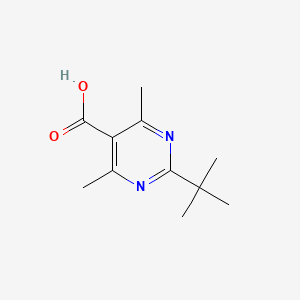
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is known for its unique structural features, including a pyrimidine ring substituted with tert-butyl and dimethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid involves several steps. One common method includes the reaction of 2,4,6-trimethylpyrimidine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid can be compared with other similar compounds, such as:
2,6-Di-tert-butylpyridine: This compound has a similar tert-butyl substitution but differs in the position and number of methyl groups.
4,6-Dimethyl-2-pyrimidyl thiolate: This compound shares the dimethylpyrimidine core but has different substituents at the 2-position.
2-Tert-butyl-4,6-dimethylpyrimidine: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions
The uniqueness of this compound lies in its combination of tert-butyl, dimethyl, and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-6-8(9(14)15)7(2)13-10(12-6)11(3,4)5/h1-5H3,(H,14,15) |
InChI Key |
MQEVJVZJMITFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















